molecular formula C12H12ClN3O3 B1487713 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326874-16-1

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487713
M. Wt: 281.69 g/mol
InChI Key: DCUDFRZCFCFQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Triazole Derivatives Synthesis : A study detailed the synthesis of various triazole derivatives with antibacterial properties, including the methods of hydrolysis to acids and X-ray diffraction analysis for structural confirmation (Ирадян et al., 2014).

  • Properties of Triazole Carboxylic Acids : Research on the structure and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its experimental determination using X-ray diffraction and quantum-chemical calculations, was conducted (Shtabova et al., 2005).

  • One-Pot Tandem Reaction Synthesis : A study focused on synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction, highlighting the process and reaction optimization (Pokhodylo et al., 2010).

Antibacterial and Antimicrobial Applications

  • Antimicrobial Activity of Triazole Derivatives : Several studies reported on the synthesis of triazole derivatives and their evaluation for antimicrobial activity. These studies provide insights into the potential applications of these compounds in combating bacterial infections (Fandaklı et al., 2012), (Bektaş et al., 2007).

  • Evaluation of Antibacterial Properties : The antibacterial properties of various synthesized ethers and acids derived from triazole compounds were investigated, providing a foundation for potential therapeutic applications (Iradyan et al., 2014).

  • Synthesis of Antimicrobial Compounds : Research focused on the synthesis of specific triazole derivatives and their potential antimicrobial activities, demonstrating the versatility of these compounds in developing new antibacterial agents (Özil et al., 2015).

Safety And Hazards

As with all chemicals, handling this compound would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area. Some of its components (like chloro compounds) could potentially be hazardous3.


Future Directions

The potential applications of this compound would depend on its physical and chemical properties. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or agriculture1.


Please note that this is a general analysis based on the functional groups present in the compound. For a comprehensive analysis, experimental data and peer-reviewed research specific to this compound would be necessary. Always follow standard safety procedures when handling chemicals.


properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-3-4-8(5-9(7)13)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDFRZCFCFQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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